

What are the chemical and physical properties of 4-Ethylphenol

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Compound of Interest

Compound Name: 4-Ethylphenol

Cat. No.: B045693

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An In-depth Technical Guide to 4-Ethylphenol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylphenol (4-EP), also known as p-ethylphenol, is an organic compound with the chemical formula $C_2H_5C_6H_4OH$.^[1] It is a member of the phenol class, characterized by a hydroxyl group bonded to a benzene ring, with an ethyl substituent at the para (4) position.^[2] **4-Ethylphenol** presents as a white to yellowish crystalline solid with a distinctive woody, phenolic, and somewhat sweet odor.^{[2][3]} This compound is of significant interest across various scientific disciplines. It occurs naturally in some foods and beverages and is notably produced by the yeast *Brettanomyces* in wine and beer, where it can contribute to the aroma profile.^{[1][4]} In the pharmaceutical and chemical industries, **4-Ethylphenol** serves as a versatile intermediate for the synthesis of various compounds, including antioxidants, dyes, and active pharmaceutical ingredients such as 5-HT_{1A} receptor agonists and proteasome inhibitors.^{[2][4]} This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization, and relevant biochemical pathways.

Chemical and Physical Properties

The fundamental properties of **4-Ethylphenol** are summarized below. These data are critical for its application in synthesis, formulation, and quality control.

General and Physical Properties

The key identifiers and physicochemical properties of **4-Ethylphenol** are compiled in the tables below for easy reference.

Table 1: General Properties of **4-Ethylphenol** | Property | Value | Reference | | :--- | :--- | :--- | | IUPAC Name | **4-ethylphenol** |[5] | | Synonyms | p-Ethylphenol, 1-Hydroxy-4-ethylbenzene |[3] [6] | | CAS Number | 123-07-9 |[6] | | Molecular Formula | C₈H₁₀O |[6] | | Molecular Weight | 122.16 g/mol |[5][6] | | Appearance | White to yellow or brownish crystalline solid.[2][3][7] | | Odor | Woody, phenolic, medicinal, smoky.[2][3] | | InChI Key | HXDOZKJGKXYMEW-UHFFFAOYSA-N |[3] | | SMILES | CCC1=CC=C(C=C1)O |[5] |

Table 2: Physicochemical Data for **4-Ethylphenol**

| Property | Value | Conditions | Reference |
|----------------|-------------------------|------------------|---|
| Melting Point | 40-46 °C | | [6] [7] |
| Boiling Point | 218-219 °C | at 760 mmHg | [6] [7] |
| Density | 1.011 g/cm ³ | at 20 °C | [2] [5] |
| Vapor Pressure | 0.083 - 0.13 mmHg | at 25 °C / 20 °C | [6] [7] |
| Vapor Density | 4.2 | (Air = 1) | [6] [7] |
| Flash Point | 100 °C (212 °F) | Closed Cup | [2] [6] |
| pKa | 10.0 | at 25 °C | [2] [5] |
| LogP (o/w) | 2.58 | | [5] [7] |

| Refractive Index | 1.5239 - 1.5330 | at 25 °C |[2][5] |

Solubility

4-Ethylphenol exhibits limited solubility in water but is readily soluble in many organic solvents.[\[8\]](#)

Table 3: Solubility of **4-Ethylphenol**

| Solvent | Solubility | Temperature | Reference |
|---------|--------------------|-------------|---|
| Water | 2,346 - 4,900 mg/L | 25 °C | [7] [9] |
| Ethanol | Soluble | | [2] |
| Ether | Soluble | | [2] |
| Acetone | Soluble | | [2] |
| Benzene | Soluble | | [2] |

| Carbon Disulfide| Soluble | [\[2\]](#) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **4-Ethylphenol**.

Table 4: Key Spectroscopic Data for **4-Ethylphenol**

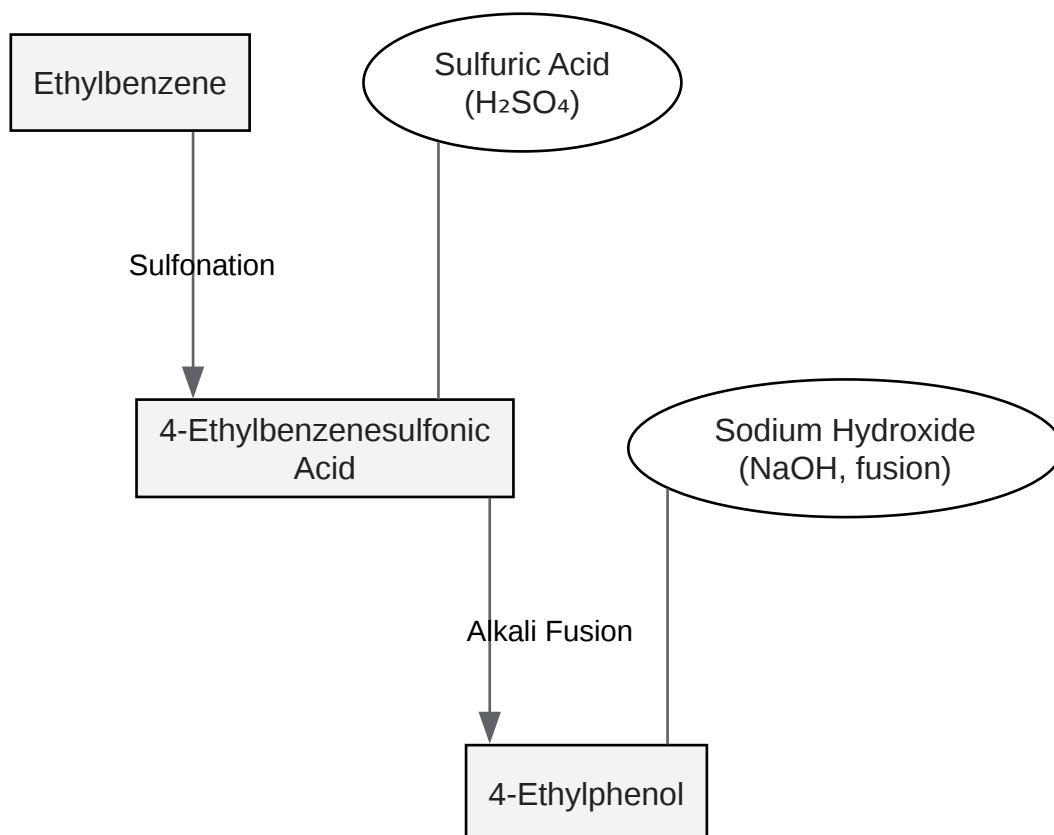
| Technique | Solvent | Key Peaks / Shifts (ppm or cm^{-1}) | Reference |
|---------------------|-----------------|--|----------------------|
| ^1H NMR | CDCl_3 | δ 7.04 (d, 2H), 6.73 (d, 2H), 4.53 (s, 1H, -OH), 2.55 (q, 2H), 1.18 (t, 3H) | [10] |
| ^{13}C NMR | CDCl_3 | δ 153.05, 136.76, 128.98, 115.39, 27.98, 15.78 | [5] |
| IR Spectrum | | Conforms to structure | [11] |

| Mass Spectrum | 75 eV | m/z 122 (M+), 107 (base peak) | [\[12\]](#) |

Chemical Synthesis and Reactivity

Industrial Synthesis

Industrially, **4-Ethylphenol** is commonly produced via the sulfonation of ethylbenzene, followed by alkali fusion of the resulting 4-ethylbenzenesulfonic acid.[2][3] This kinetically controlled process favors the formation of the para-isomer.



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Industrial Synthesis of 4-Ethylphenol.

Laboratory Synthesis

In a laboratory setting, **4-Ethylphenol** can be prepared through various methods, including the catalytic reaction between phenol and ethylene or ethanol.[2] Another route involves the reduction of 1-(4-hydroxyphenyl)ethanone using reagents like hydrazine hydrate (N₂H₄·H₂O) in the presence of a base such as potassium hydroxide (KOH).[8]

Chemical Reactivity

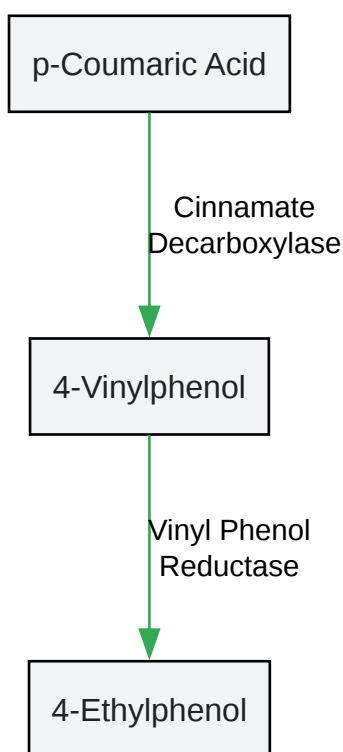
4-Ethylphenol is a stable compound but is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[3][8] The hydroxyl group can undergo typical phenol reactions,

such as etherification. For example, it reacts with dimethyl sulfate to form 4-ethyl-anisole.[8] It also serves as a precursor for the production of 4-vinylphenol.[4]

Biological Significance and Toxicology

Natural Occurrence and Biosynthesis

4-Ethylphenol is a well-known volatile phenol produced by the yeast *Brettanomyces*, particularly in red wines, where it contributes to aromas often described as "barnyard" or "medicinal" at concentrations above its sensory threshold (approx. 140 µg/L).[1] The biosynthesis proceeds in two steps from p-coumaric acid, a common phenolic acid found in grape must.



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*Biosynthesis of **4-Ethylphenol** by *Brettanomyces*.*

Role in Drug Discovery

As a chemical intermediate, **4-Ethylphenol** is a valuable building block in drug development. It has been utilized in the synthesis of 5-HT_{1A} receptor agonists, which have potential

applications as antinociceptive agents, and in the preparation of potent proteasome inhibitors.
[4]

Toxicology and Safety

4-Ethylphenol is classified as a hazardous substance. It is corrosive and can cause severe skin burns and serious eye damage.[13] Ingestion or significant exposure can lead to respiratory distress, cardiovascular collapse, and potential injury to the liver, lungs, and central nervous system.[2] Standard personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[6][13]

Experimental Protocols

The following sections provide generalized protocols for the characterization and purification of **4-Ethylphenol**.

Protocol 1: Purification by Steam Distillation and Extraction

This protocol is adapted from standard purification methods for phenols to remove non-acidic impurities.[2]

Methodology:

- Dissolve one molar equivalent of crude **4-Ethylphenol** in a 10% aqueous solution of sodium hydroxide (1.75 molar equivalents).
- Heat the solution to boiling and pass steam through it to volatilize and remove any non-acidic impurities.
- Cool the remaining solution and acidify it with 30% (v/v) sulfuric acid to precipitate the free **4-Ethylphenol**.
- Extract the phenol into diethyl ether.
- Wash the ether extract with water to remove residual acid and salts.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).

- Evaporate the diethyl ether under reduced pressure to yield the purified **4-Ethylphenol**.
- For highest purity, the resulting solid can be further purified by vacuum distillation.

Protocol 2: Analysis by ^1H NMR Spectroscopy

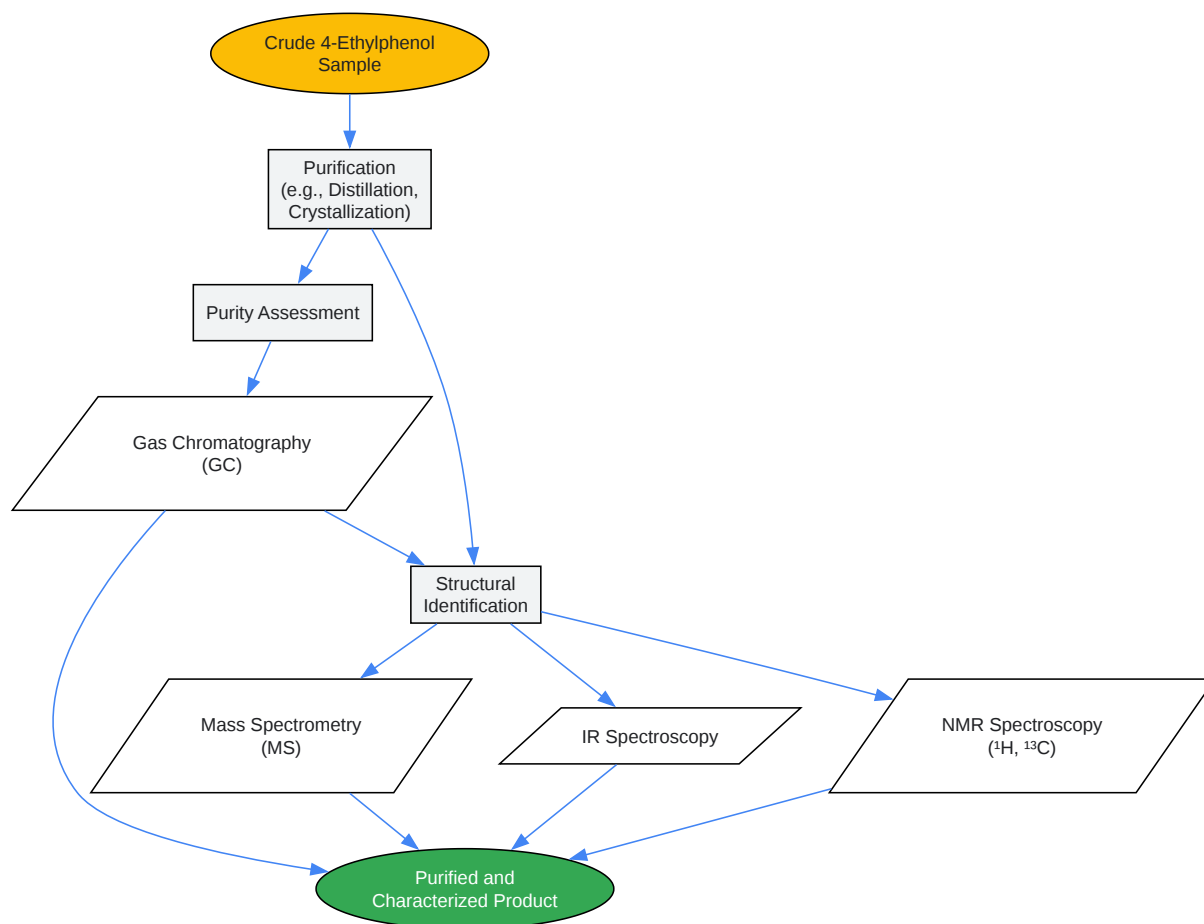
This protocol outlines the preparation of a sample for analysis by ^1H NMR.

Methodology:

- Accurately weigh approximately 10-20 mg of purified **4-Ethylphenol**.
- Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., deuteriochloroform, CDCl_3) in a clean vial.[\[12\]](#)
- Transfer the solution to a standard 5 mm NMR tube.
- If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
- Acquire the ^1H NMR spectrum on a suitable spectrometer (e.g., 400 MHz).[\[10\]](#)[\[12\]](#)
- Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction to obtain the final spectrum for analysis.

General Workflow for Analysis

The logical flow for the purification and subsequent characterization of synthesized or extracted **4-Ethylphenol** is depicted below.



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Workflow for Purification and Analysis of 4-Ethylphenol.

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